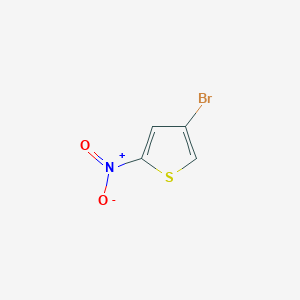

4-Bromo-2-nitrothiophene

Descripción general

Descripción

Synthesis Analysis

4-Bromo-2-nitrothiophene can be synthesized by the regioselective bromination of o-nitrotoluene . Another synthesis method involves the addition of the acetyl group to a molecule that does not readily oxidize and substitutes largely at the para position .

Molecular Structure Analysis

The molecular formula of 4-Bromo-2-nitrothiophene is C4H2BrNO2S . Its average mass is 208.033 Da and its mono-isotopic mass is 206.898956 Da .

Chemical Reactions Analysis

4-Bromo-2-nitrothiophene is highly reactive due to the presence of the bromine and nitro groups. It undergoes various chemical reactions, such as nucleophilic substitution, reduction, and coupling reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-nitrothiophene include a molecular formula of C4H2BrNO2S, an average mass of 208.033 Da, and a mono-isotopic mass of 206.898956 Da .

Aplicaciones Científicas De Investigación

Application 1: Electrosorption Study

- Methods of Application : The molecule was applied to a polycrystalline gold electrode and studied using SERS. Cyclic voltammetry measurements of the 3-bromo-2-nitrothiophene were made and the oxidation and reduction potentials of the 3-bromo-2-nitrothiophene at the gold electrode have been reported .

- Results or Outcomes : Results imply a tilted orientation of the 3-bromo-2-nitrothiophene molecule with a sulfur atom of the thiophene ring and oxygen atoms of the nitro group interacting directly with the gold surface .

Application 2: Organic Syntheses

- Summary of the Application : α-Bromonitrostyrenes, which include 4-Bromo-2-nitrothiophene, are highly reactive and versatile reagents in organic syntheses. They act as an effective dielectrophile in the reaction with various nucleophiles .

- Methods of Application : In these reactions, the bromo and nitro groups behave as good leaving groups .

- Results or Outcomes : The presence of the bromo and nitro groups in the structure of α-bromonitrostyrene makes them highly reactive and versatile reagents in organic syntheses .

Application 3: Synthesis of Chromophores

- Summary of the Application : 4-Bromo-2-nitrothiophene is used in the synthesis of oligothiophene precursors for generating (porphinato)zinc (II)-based chromophores .

- Methods of Application : The bromo and nitro groups in 4-Bromo-2-nitrothiophene act as leaving groups, facilitating the synthesis of oligothiophene precursors .

- Results or Outcomes : The synthesis of (porphinato)zinc (II)-based chromophores using oligothiophene precursors derived from 4-Bromo-2-nitrothiophene has been successfully achieved .

Application 4: Biological Activity

- Summary of the Application : Thiophene-based analogs, including 4-Bromo-2-nitrothiophene, have been studied for their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The biological activity of these compounds is assessed by evaluating the minimum inhibitory concentration required to inhibit the growth of various organisms .

- Results or Outcomes : The series displays a wide range of activities, with certain compounds showing significant inhibitory effects .

Application 5: Material Science

- Summary of the Application : Thiophene derivatives, including 4-Bromo-2-nitrothiophene, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

- Methods of Application : These compounds are incorporated into various materials to enhance their properties .

- Results or Outcomes : The incorporation of thiophene derivatives into materials has led to advancements in organic semiconductors and the development of corrosion-resistant materials .

Propiedades

IUPAC Name |

4-bromo-2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-1-4(6(7)8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUDHAXXFFPBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650297 | |

| Record name | 4-Bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitrothiophene | |

CAS RN |

85598-49-8 | |

| Record name | 4-Bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

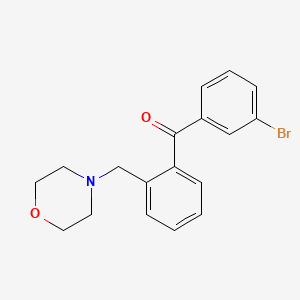

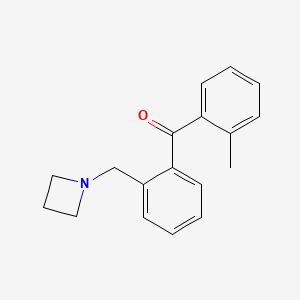

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1293331.png)